1-Cyclopentyl-5-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine
Description
Properties
IUPAC Name |
(4-amino-2-cyclopentylpyrazol-3-yl)-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O/c15-12-10-16-18(11-6-2-3-7-11)13(12)14(19)17-8-4-1-5-9-17/h10-11H,1-9,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBRUTPZDJNXEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(C=NN2C3CCCC3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Cyclopentyl-5-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the cyclopentyl group: This step may involve the alkylation of the pyrazole ring with cyclopentyl halides in the presence of a base.
Attachment of the piperidin-1-ylcarbonyl group: This can be accomplished through the reaction of the pyrazole derivative with piperidine and a suitable carbonylating agent, such as phosgene or carbonyldiimidazole.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-Cyclopentyl-5-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyrazole ring or the piperidin-1-ylcarbonyl group are replaced by other substituents.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : CHN
- Molecular Weight : 245.33 g/mol
- Structural Features : The compound features a pyrazole ring, a cyclopentyl group, and a piperidinyl carbonyl moiety, which contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit anticancer properties by inhibiting key enzymes involved in cancer cell proliferation. For instance, compounds similar to 1-Cyclopentyl-5-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine have been shown to inhibit receptor tyrosine kinases (RTKs), which are crucial in tumor growth and metastasis .
Case Study : A study published in Cancer Research demonstrated that pyrazole derivatives significantly reduced tumor size in xenograft models by targeting the MET receptor, a common RTK involved in various cancers .
Neurological Disorders
The compound's structural analogs have been explored for their neuroprotective effects. Research indicates that pyrazole derivatives can modulate neurotransmitter systems and exhibit anti-inflammatory properties, making them candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Case Study : In preclinical trials, a related pyrazole compound improved cognitive function in animal models of Alzheimer's disease by reducing amyloid-beta plaque formation .
Pharmacokinetics and Safety Profile
Understanding the pharmacokinetics (PK) of this compound is crucial for its development into a therapeutic agent. Preliminary studies suggest favorable PK properties, including:
| Property | Value |
|---|---|
| Bioavailability | Moderate |
| Half-life | Approximately 6 hours |
| Metabolism | Liver (CYP450 enzymes) |
| Excretion | Renal |
Safety assessments indicate that the compound exhibits low toxicity in vitro and in vivo, with no significant adverse effects reported at therapeutic doses .
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-5-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Key Findings:
- Substituent Position and Electronic Configuration: The 5-position substituent is critical for activity. In analogues like 1-(p-tolyl)-3-tert-butyl-1H-pyrazol-5-amine, replacing the p-tolyl group with bulkier substituents (e.g., 4-chloro, 4-bromo) reduced TNF-α inhibitory activity by up to 90% . The piperidin-1-ylcarbonyl group in the target compound may mimic the hydrogen-bonding capacity of morpholinoethoxy or urea groups in active compounds like BIRB796 derivatives .
Amine Position :
Table 1: Substituent Impact on Activity
Molecular Weight and Solubility
- The target compound’s molecular weight (275.35 g/mol ) is higher than simpler analogues like 1-[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-amine (234.34 g/mol) , which may reduce solubility but enhance membrane permeability due to the cyclopentyl group.
- Piperidinylcarbonyl vs.
Table 2: Physicochemical Properties
Docking and Binding Affinity
- While direct docking scores for the target compound are unavailable, structurally related fragments with pyrazole-amine cores (e.g., 1-(2-piperidin-1-ylethyl)-1H-pyrazol-4-amine) achieved docking scores of -7.0 kcal/mol against SARS-CoV-2 targets . The piperidinylcarbonyl group may enhance binding via additional hydrogen bonds compared to ethyl or morpholino groups.
Biological Activity
1-Cyclopentyl-5-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine is a compound of growing interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound contains a cyclopentyl group, a piperidin-1-ylcarbonyl moiety, and a pyrazol-4-amine framework, which together contribute to its biological activity. The following sections will explore its synthesis, biological mechanisms, and various research findings.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrazole Ring : Achieved through the reaction of hydrazines with 1,3-diketones.
- Introduction of the Cyclopentyl Group : Alkylation of the pyrazole ring with cyclopentyl halides.
- Attachment of the Piperidin-1-ylcarbonyl Group : This is accomplished by reacting the pyrazole derivative with piperidine and a carbonylating agent like phosgene or carbonyldiimidazole.
These steps are crucial for obtaining high yield and purity, which are essential for further biological evaluation.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound may modulate enzyme activity, receptor binding, or protein interactions, leading to diverse biological effects. Specific pathways and targets remain under investigation, but preliminary studies suggest potential roles in:
- Antimicrobial Activity : In vitro studies have indicated that this compound exhibits significant antimicrobial properties against various pathogens.
- Anticancer Properties : Research has shown that it may inhibit cancer cell proliferation by inducing apoptosis and affecting cell cycle progression .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Biological Activity | Effect Observed | Study Reference |
|---|---|---|
| Antimicrobial | Effective against multiple strains | |
| Anticancer | Induces apoptosis in cancer cells | |
| Enzyme Inhibition | Modulates specific enzyme activities |
Case Studies
Several case studies have highlighted the compound's potential therapeutic applications:
- Anticancer Activity : A study demonstrated that this compound significantly inhibited the proliferation of A549 lung cancer cells. The compound induced cell cycle arrest at the S phase and reduced migration and invasion capabilities, indicating its potential as an antimetastatic agent .
- Neurological Disorders : Preliminary investigations suggest that this compound may exhibit neuroprotective effects, potentially offering therapeutic benefits for conditions such as Alzheimer's disease through modulation of neurotransmitter systems .
- Inflammatory Conditions : Research indicates that this compound may also possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases .
Q & A
Q. What are the established synthetic routes for 1-Cyclopentyl-5-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine?
The synthesis typically involves multi-step protocols:
- Cyclization : Formation of the pyrazole core using precursors like ethyl acetoacetate and hydrazine derivatives under reflux conditions .
- Acylation : Introduction of the piperidin-1-ylcarbonyl group via coupling reagents (e.g., POCl₃ or DCC) in anhydrous solvents .
- Functionalization : Cyclopentyl group incorporation via nucleophilic substitution or Buchwald-Hartwig amination . Key Validation : Intermediate structures are confirmed by H/C NMR and X-ray crystallography .
Q. How is the structural integrity of this compound verified?
- X-ray Crystallography : Resolves bond angles and stereochemistry (e.g., SHELX software for refinement) .
- Spectroscopy : H NMR (δ 8.8–7.2 ppm for aromatic protons) and IR (C=O stretch ~1680 cm⁻¹) .
- Mass Spectrometry : HRMS (ESI) confirms molecular weight (e.g., m/z 215 [M+H]⁺) .
Q. What in vitro assays are used for preliminary biological screening?
- Antimicrobial Activity : Broth microdilution against Mycobacterium tuberculosis (MIC ≤ 6.25 µg/mL) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., IC₅₀ values reported in µM ranges) .
- Receptor Binding : Radioligand displacement assays for σ₁ receptor antagonism (Kᵢ < 100 nM) .
Advanced Research Questions
Q. How can reaction yields be optimized during the acylation step?
- Catalyst Screening : Copper(I) bromide or Pd catalysts improve coupling efficiency (e.g., 70% → 85% yield) .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Temperature Control : Maintaining 35–50°C minimizes side reactions (e.g., over-oxidation) .
Q. What computational methods support structure-activity relationship (SAR) studies?
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites .
- Molecular Docking : Simulate binding to targets like σ₁ receptors (AutoDock Vina or Schrödinger Suite) .
- QSAR Models : Correlate substituent effects (e.g., cyclopentyl vs. phenyl) with bioactivity .
Q. How to resolve discrepancies in biological activity data across studies?
- Assay Standardization : Use common reference compounds (e.g., rifampicin for antitubercular assays) .
- Metabolic Stability Tests : Liver microsome assays identify rapid degradation (e.g., CYP3A4 involvement) .
- Dose-Response Curves : Validate IC₅₀ values with Hill slope analysis to exclude false positives .
Q. What advanced analytical techniques ensure purity for pharmacological studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
